molecular formula C22H20N2O4S B14923755 2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate

2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate

Cat. No.: B14923755
M. Wt: 408.5 g/mol
InChI Key: UQVPUNFOSVNCKA-XQNSMLJCSA-N
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Description

This compound is characterized by its unique structure, which includes a phenylacetyl group, a hydrazono group, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylacetyl Hydrazone: This step involves the reaction of phenylacetic acid with hydrazine to form phenylacetyl hydrazone.

    Condensation Reaction: The phenylacetyl hydrazone is then reacted with an aldehyde or ketone to form the hydrazono intermediate.

    Sulfonation: The final step involves the reaction of the hydrazono intermediate with 4-methylbenzenesulfonyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The phenyl and sulfonate groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

2-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetyl Hydrazone Derivatives: Compounds with similar hydrazono groups but different substituents.

    Benzenesulfonate Derivatives: Compounds with similar sulfonate groups but different aromatic substituents.

Uniqueness

The uniqueness of 2-{[(E)-2-(2-PHENYLACETYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

[2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H20N2O4S/c1-17-11-13-20(14-12-17)29(26,27)28-21-10-6-5-9-19(21)16-23-24-22(25)15-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3,(H,24,25)/b23-16+

InChI Key

UQVPUNFOSVNCKA-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/NC(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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